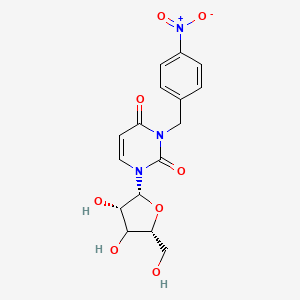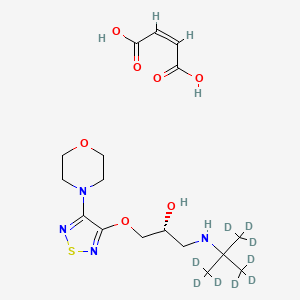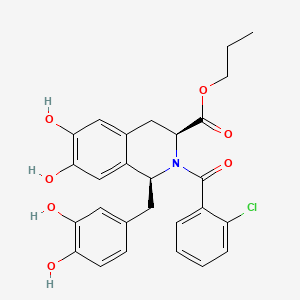
Cyclic PSAP peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic PSAP peptide is a cyclic pentapeptide derived from prosaposin, a protein known for its role in inhibiting tumor metastasis. This peptide has shown significant potential in promoting tumor regression, particularly in ovarian cancer models . The cyclic structure of the peptide enhances its stability and bioactivity, making it a promising candidate for therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclic peptides, including Cyclic PSAP peptide, typically involves the cyclization of linear peptide precursors. Common methods include:
Solution-phase macrocyclization: This involves the cyclization of a linear peptide in solution after solid-phase peptide synthesis (SPPS) of the precursor.
On-resin cyclization: This method involves cyclization on a solid support, such as 2-chlorotrityl chloride resin or amino-PEGA resin, which can enhance the efficiency and yield of the cyclization process.
Industrial Production Methods
Industrial production of cyclic peptides often employs automated peptide synthesizers for SPPS, followed by cyclization under optimized conditions. The use of high-throughput screening and combinatorial chemistry techniques can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclic PSAP peptide can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, potentially altering the peptide’s bioactivity.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and yield .
Major Products
The major products of these reactions are modified versions of the cyclic peptide, which can exhibit different biological activities and stability profiles.
Wissenschaftliche Forschungsanwendungen
Cyclic PSAP peptide has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide cyclization and stability.
Biology: The peptide is used to investigate the mechanisms of tumor metastasis inhibition and the role of prosaposin-derived peptides in cellular processes.
Medicine: This compound has shown promise as a therapeutic agent for treating metastatic ovarian cancer by promoting tumor regression
Wirkmechanismus
Cyclic PSAP peptide exerts its effects by stimulating the tumor suppressor protein p53 and the antitumorigenic protein thrombospondin-1 in bone marrow-derived cells. These proteins are recruited to metastatic sites, where they inhibit tumor cell proliferation and metastasis . The peptide binds to the CD36 receptor, which mediates the pro-apoptotic activity of thrombospondin-1, leading to tumor regression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Romidepsin: A cyclic peptide used as an anticancer agent that inhibits histone deacetylases.
Largazole: Another cyclic peptide with anticancer properties, acting as a prodrug that inhibits histone deacetylases.
Uniqueness
Cyclic PSAP peptide is unique due to its specific mechanism of action involving the stimulation of p53 and thrombospondin-1, which are not common targets for other cyclic peptides. Additionally, its derivation from prosaposin and its specific application in treating metastatic ovarian cancer set it apart from other cyclic peptides .
Eigenschaften
Molekularformel |
C32H47N7O8 |
|---|---|
Molekulargewicht |
657.8 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C32H47N7O8/c1-18(2)14-25(31(45)39-13-7-11-26(39)30(44)36-23(32(46)47)10-5-6-12-33)38-29(43)24(37-28(42)21(34)16-27(40)41)15-19-17-35-22-9-4-3-8-20(19)22/h3-4,8-9,17-18,21,23-26,35H,5-7,10-16,33-34H2,1-2H3,(H,36,44)(H,37,42)(H,38,43)(H,40,41)(H,46,47)/t21-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
LVXGIUZDWZWJNU-GKKOWRRISA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
